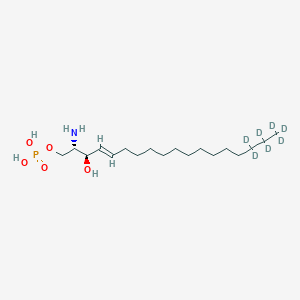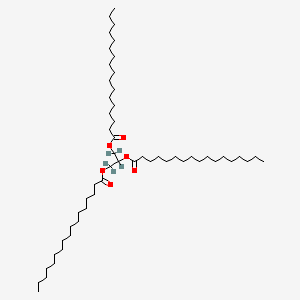![molecular formula C55H104O6 B3026109 9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)
9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
Vue d'ensemble
Description
- Sa formule chimique est C55H104O6 , et sa masse molaire est d'environ 861,41 g/mol .
- La structure du composé combine des régions hydrophobes et hydrophobes, ce qui le rend approprié pour diverses applications.
1,3-Diheptadecanoyl-2-oléoyl-rac-glycérol: (CAS: 869990-15-8) est une molécule amphiphile composée d'un squelette de glycérol et de deux chaînes d'acides gras : une chaîne heptadecanoyle (C17) et une chaîne oléoyle (C18:1) .
Méthodes De Préparation
- Malheureusement, les voies synthétiques spécifiques et les conditions réactionnelles pour le 1,3-Diheptadecanoyl-2-oléoyl-rac-glycérol ne sont pas facilement disponibles dans la littérature.
- Les méthodes de production industrielle impliquent probablement une estérification enzymatique ou chimique du glycérol avec les acides heptadécanoïque et oléique.
Analyse Des Réactions Chimiques
Réactions : En tant qu'ester, ce composé peut subir diverses réactions, notamment l'hydrolyse, l'oxydation et la réduction.
Réactifs et conditions courants :
Produits principaux : L'hydrolyse donne du glycérol et les acides gras correspondants.
Applications de la recherche scientifique
Administration de médicaments : La monoléine (1-oléoyl-rac-glycérol), un composé apparenté, est utilisée dans le développement de dispersions liquides nanoparticulaires pour l'administration de médicaments .
Études biologiques : Étude des interactions de ce composé avec les membranes cellulaires et les bicouches lipidiques.
Applications industrielles : Utilisation potentielle dans les émulsions, les cosmétiques et les formulations pharmaceutiques.
Mécanisme d'action
- Le mécanisme d'action du composé implique probablement sa nature amphiphile, affectant les processus à base de lipides.
- Il peut interagir avec les membranes cellulaires, influençant la fluidité et la perméabilité des membranes.
Applications De Recherche Scientifique
Drug Delivery: Monoolein (1-Oleoyl-rac-glycerol), a related compound, is used in developing nanoparticulate liquid dispersions for drug delivery .
Biological Studies: Investigating the interactions of this compound with cell membranes and lipid bilayers.
Industrial Applications: Potential use in emulsions, cosmetics, and pharmaceutical formulations.
Mécanisme D'action
- The compound’s mechanism of action likely involves its amphiphilic nature, affecting lipid-based processes.
- It may interact with cell membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons détaillées avec des composés similaires sont rares dans la littérature.
Composés similaires : Autres esters de glycérol, tels que la monoléine et la monopalmitine.
Propriétés
IUPAC Name |
1,3-di(heptadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25,28,52H,4-24,26-27,29-51H2,1-3H3/b28-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVPRHCZJFIBIM-FVDSYPCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)


![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)




![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)

![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)
